An In-depth Technical Guide to the Chemical Properties of N-Acetyl-5-benzyloxytryptamine
An In-depth Technical Guide to the Chemical Properties of N-Acetyl-5-benzyloxytryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-5-benzyloxytryptamine, a significant intermediate in the synthesis of melatonin and its analogs, holds a pivotal position in neuropharmacology and medicinal chemistry. As a derivative of tryptamine, its chemical architecture, characterized by an indole nucleus, an N-acetylated ethylamine side chain, and a benzyl-protected 5-hydroxy group, dictates its reactivity, stability, and biological interactions. This technical guide provides a comprehensive exploration of the core chemical properties of N-Acetyl-5-benzyloxytryptamine, offering insights into its synthesis, structural elucidation, and chemical behavior, which are essential for its application in research and drug development.
Chemical Identity and Physical Properties
A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. This data is crucial for accurate documentation, safety assessments, and the design of experimental protocols.
| Property | Value | Source(s) |
| Chemical Name | N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}acetamide | [1] |
| Synonyms | N-Acetyl-5-benzyloxytryptamine, 3-(N-Acetyl-2-aminoethyl)-5-benzyloxyindole | [2] |
| CAS Number | 68062-88-4 | [2] |
| Molecular Formula | C₁₉H₂₀N₂O₂ | [2] |
| Molecular Weight | 308.38 g/mol | [1] |
| Predicted Melting Point | ~221.82 °C | [3] |
| Predicted Boiling Point | ~592.9 °C at 760 mmHg | [3] |
| Appearance | Crystalline solid (typical for related compounds) | [4] |
| Storage | 2°C - 8°C, in a well-closed container | [2] |
Synthesis of N-Acetyl-5-benzyloxytryptamine
The synthesis of N-Acetyl-5-benzyloxytryptamine is conceptually straightforward, typically involving the N-acetylation of 5-benzyloxytryptamine. This process mirrors the industrial synthesis of melatonin, where the analogous 5-methoxytryptamine is acetylated. The benzyl group serves as a protecting group for the 5-hydroxyl functionality, which can be removed in a subsequent step if the target molecule is N-acetylserotonin.
A general and robust protocol for the N-acetylation of tryptamines involves the use of an acylating agent in the presence of a base.
Experimental Protocol: N-Acetylation of 5-Benzyloxytryptamine
Objective: To synthesize N-Acetyl-5-benzyloxytryptamine from 5-benzyloxytryptamine.
Materials:
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5-Benzyloxytryptamine
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Acetic anhydride
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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Triethylamine (TEA) or another suitable base
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
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Thin-layer chromatography (TLC) apparatus
Procedure:
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Dissolution: In a round-bottom flask, dissolve 5-benzyloxytryptamine (1 equivalent) in anhydrous DCM.
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Base Addition: Add triethylamine (1.2-1.5 equivalents) to the solution and stir at room temperature.
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Acetylation: Slowly add acetic anhydride (1.1-1.3 equivalents) dropwise to the stirring solution. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of the product.
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Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-Acetyl-5-benzyloxytryptamine.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of acetic anhydride, which would reduce the yield of the desired product.
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Base: Triethylamine acts as a scavenger for the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It also deprotonates the amine, increasing its nucleophilicity.
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Stoichiometry: A slight excess of the acetylating agent and base is often used to ensure complete conversion of the starting material.
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Purification: The choice of purification method depends on the purity of the crude product and the desired final purity. Recrystallization is often effective for crystalline solids, while column chromatography provides a higher degree of purification.
Structural Elucidation: Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the protons of the indole ring, the ethylamine side chain, the acetyl group, and the benzyloxy group.
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Indole NH: A broad singlet typically downfield (around 8.0-8.5 ppm).
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Aromatic Protons (Indole and Benzyl): A complex multiplet region between 6.8 and 7.5 ppm. The protons on the benzyloxy group's phenyl ring will appear in this region, as will the protons at positions 2, 4, 6, and 7 of the indole nucleus.
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CH₂-O (Benzyl): A singlet around 5.1 ppm.
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CH₂CH₂NH: Two triplets, one for the CH₂ adjacent to the indole ring (around 2.9-3.0 ppm) and another for the CH₂ adjacent to the amide nitrogen (around 3.5-3.6 ppm).
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NH-C=O: A triplet (or broad signal) around 5.5-6.0 ppm, which can exchange with D₂O.
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CH₃-C=O: A sharp singlet around 1.9-2.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework.
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C=O (Amide): A signal in the downfield region, around 170 ppm.
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Aromatic Carbons: Multiple signals in the range of 100-155 ppm, corresponding to the carbons of the indole and benzyl groups.
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CH₂-O (Benzyl): A signal around 70 ppm.
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CH₂CH₂NH: Two signals, one for the CH₂ attached to the indole (around 25 ppm) and the other for the CH₂ attached to the amide (around 40 ppm).
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CH₃-C=O: A signal in the upfield region, around 23 ppm.
Infrared (IR) Spectroscopy (Predicted)
The infrared spectrum is useful for identifying key functional groups.
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N-H Stretch (Indole and Amide): A broad band in the region of 3200-3400 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹.
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N-H Bend (Amide II): An absorption band around 1530-1560 cm⁻¹.
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C-O Stretch (Ether): A signal in the region of 1050-1250 cm⁻¹.
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Aromatic C=C Bending: Several bands in the fingerprint region below 1600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 308, corresponding to the molecular weight of the compound.
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Key Fragments: Expect to see fragments corresponding to the loss of the benzyl group (m/z = 91), the acetyl group (m/z = 43), and cleavage of the ethylamine side chain. A prominent fragment would likely be the indolic portion after cleavage of the side chain.
Reactivity and Stability
The chemical reactivity and stability of N-Acetyl-5-benzyloxytryptamine are primarily governed by the indole nucleus, the amide functionality, and the benzyloxy protecting group.
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Indole Nucleus: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position if unsubstituted. However, in this molecule, the C3 position is occupied. The indole nitrogen can be deprotonated under strongly basic conditions.
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Amide Bond: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, although this typically requires harsh conditions.
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Benzyloxy Group: The benzyl ether is a robust protecting group, stable to a wide range of reagents, including many acids and bases.[5] Its primary lability is towards catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl group to yield a hydroxyl group and toluene. This is a common deprotection strategy in the synthesis of N-acetylserotonin from N-Acetyl-5-benzyloxytryptamine.
Biological Significance and Applications
N-Acetyl-5-benzyloxytryptamine is primarily of interest due to its relationship with melatonin. It is a direct precursor in some synthetic routes to this important hormone. As a moiety of melatonin, it is suggested to bind to melatonin receptors.[2] This interaction could potentially modulate the circadian rhythm and other physiological processes regulated by melatonin.
Its utility extends to being a valuable tool in the synthesis of other complex organic molecules.[6] The presence of the benzyl protecting group allows for selective modifications at other positions of the molecule before its removal to unmask the 5-hydroxyl group. This makes it a key intermediate in the development of novel tryptamine-based pharmaceutical agents.
Conclusion
N-Acetyl-5-benzyloxytryptamine is a molecule of significant interest in synthetic and medicinal chemistry. Its chemical properties, dictated by the interplay of the indole nucleus, the N-acetyl group, and the benzyloxy moiety, make it a versatile intermediate. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is paramount for its effective utilization in research and development. This guide provides a foundational framework for professionals working with this compound, enabling a more informed and efficient approach to its application in the synthesis of melatonin analogs and other novel bioactive molecules.
References
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Tascher, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. [Link]
-
Frontiers in Chemistry. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. [Link]
-
Bayari, S., & Ide, S. (2003). Fourier transform infrared spectra and molecular structure of 5-methoxytryptamine, N-acetyl-5-methoxytryptamine and N-phenylsulfonamide-5-methoxytryptamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1255-1263. [Link]
- Google Patents. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine.
-
Grokipedia. 5-Benzyloxytryptamine. [Link]
-
PubChem. N-Acetylserotonin. [Link]
-
ResearchGate. Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. [Link]
-
ResearchGate. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. [Link]
-
eScholarship.org. Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small. [Link]
-
PubChem. N-[2-(1H-indol-3-yl)ethyl]acetamide. [Link]
